molecular formula C26H20ClN3O2 B3016759 ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901020-64-2

ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B3016759
CAS No.: 901020-64-2
M. Wt: 441.92
InChI Key: YDFFIRGLQOSZJV-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with chlorophenyl and methylphenyl groups

Scientific Research Applications

Ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as a biological probe for studying enzyme interactions and cellular processes.

    Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinoline core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.

    Substitution Reactions: The chlorophenyl and methylphenyl groups are introduced through substitution reactions. These reactions may require the use of halogenating agents and specific solvents to achieve the desired substitutions.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester. This reaction is typically carried out under acidic conditions with the use of catalysts such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: The chlorophenyl and methylphenyl groups can undergo substitution reactions with nucleophiles. Reagents such as sodium methoxide and potassium tert-butoxide are often employed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrazoloquinoline derivatives.

Mechanism of Action

The mechanism of action of ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2/c1-3-32-26(31)18-8-13-23-21(14-18)25-22(15-28-23)24(17-6-4-16(2)5-7-17)29-30(25)20-11-9-19(27)10-12-20/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFFIRGLQOSZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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